molecular formula C9H8BrN3O B1497121 2-Amino-6-(bromomethyl)-4-hydroxyquinazoline CAS No. 58677-08-0

2-Amino-6-(bromomethyl)-4-hydroxyquinazoline

Cat. No. B1497121
CAS RN: 58677-08-0
M. Wt: 254.08 g/mol
InChI Key: YIFNMGGSSMUALF-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-Amino-6-(bromomethyl)-4-hydroxyquinazoline”, there are related compounds that have been synthesized. For example, a new series of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives structurally related to riluzole, a neuroprotective drug, has been synthesized .

Scientific Research Applications

Synthesis of Anti-Cancer Drugs

2-Amino-6-(bromomethyl)-4-hydroxyquinazoline serves as a key intermediate in the synthesis of anti-cancer drugs, particularly those inhibiting thymidylate synthase. This compound has been utilized in the synthesis of various quinazoline derivatives with pharmacological importance, including anti-inflammatory and analgesic properties (Cao Sheng-li, 2004).

Biological Activity and Pharmaceutical Applications

Some derivatives of this compound have been synthesized and shown to possess significant analgesic, anti-inflammatory, and antihelmintic activities. This indicates its potential in developing new therapeutic agents with diverse biological activities (S. Sahu et al., 2008).

Manufacturing Process Optimization

The compound has been instrumental in optimizing the manufacturing process of certain pharmaceuticals. For instance, the large-scale production of the anticancer agent Thymitaq utilized 6-bromo-5-methylanthranilic acid, which is closely related to 2-Amino-6-(bromomethyl)-4-hydroxyquinazoline. The optimized process replaced sodium hydride with sodium hydroxide and developed a method for copper removal, ensuring pharmaceutical quality (H. Malmgren et al., 2008).

Antimicrobial Activities

Certain amino derivatives of related compounds have demonstrated significant antimicrobial activities against gram-positive and gram-negative bacteria, as well as yeast. This suggests the potential of 2-Amino-6-(bromomethyl)-4-hydroxyquinazoline in the development of new antimicrobial agents (G B Okide et al., 2000).

Telescoping Process in Drug Synthesis

The compound has been used in the telescoping process for the synthesis of key intermediates in drug discovery, improving yield and purity in pharmaceutical research. This highlights its role in streamlining drug development processes (K. Nishimura, T. Saitoh, 2016).

Synthesis of Novel Anticancer Compounds

Indole-aminoquinazolines, synthesized via amination of 2-aryl-4-chloroquinazolines with 7-amino-2-aryl-5-bromoindoles, were evaluated for anticancer properties. The synthesis of such compounds, where 2-Amino-6-(bromomethyl)-4-hydroxyquinazoline can be a precursor, demonstrates its importance in developing novel anticancer agents (M. Mphahlele et al., 2018).

Future Directions

The future directions in the study of “2-Amino-6-(bromomethyl)-4-hydroxyquinazoline” and related compounds could involve the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs .

properties

IUPAC Name

2-amino-6-(bromomethyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c10-4-5-1-2-7-6(3-5)8(14)13-9(11)12-7/h1-3H,4H2,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFNMGGSSMUALF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CBr)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50544424
Record name 2-Amino-6-(bromomethyl)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-(bromomethyl)-4-hydroxyquinazoline

CAS RN

58677-08-0
Record name 2-Amino-6-(bromomethyl)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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